

Application Notes and Protocols for Calculating DEANO Concentration in Cell Culture

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Compound of Interest

Compound Name: DEANO

Cat. No.: B1670524

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Introduction

Diethylamine NONOate (**DEANO**) is a potent and widely used nitric oxide (NO) donor in cell culture experiments. As a member of the NONOate class of compounds, **DEANO** spontaneously decomposes in aqueous solutions to release nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes.[1] These processes include vasodilation, neurotransmission, and immune responses.[2] The controlled release of NO from **DEANO** allows researchers to investigate the multifaceted roles of nitric oxide in cellular signaling, cytotoxicity, and apoptosis.[3][4]

This document provides detailed protocols for the preparation and application of **DEANO** in cell culture, guidelines for calculating appropriate working concentrations, and an overview of the nitric oxide signaling pathway.

Data Presentation

DEANO Physicochemical Properties and Storage Conditions

Property	Value	Source
Molecular Weight	206.29 g/mol	
Purity	>97%	
Form	Solid	
Solubility	Soluble in Ethanol (to 100 mM), DMSO (to 10 mM), and PBS (pH 7.2, to 10 mg/mL)	[2]
Half-life (pH 7.4)	~2 minutes at 37°C; ~16 minutes at 22-25°C	[2] [3]
NO Release	1.5 moles of NO per mole of parent compound	[2] [3]
Long-term Storage	-80°C (up to 12 months, desiccated)	
Stock Solution Storage	-80°C in DMSO (up to 6 months)	

Recommended Working Concentrations of DEANO for Cell Culture

Cell Type	Biological Effect	Concentration Range (µM)	Source
Melanoma Cells	Inhibition of migration and invasiveness	10 - 100	[5]
Lung Cancer Cells	Inhibition of migration and invasiveness	10 - 100	[5]
Melanoma Cells	Cytotoxicity	> 100	[5]
Lung Cancer Cells	Cytotoxicity	> 100	[5]
General (starting point)	NO signaling studies	1 - 100	[6]

Experimental Protocols

Protocol 1: Preparation of DEANO Stock Solution

Materials:

- Diethylamine NONOate (**DEANO**) solid
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes
- Pipettes and sterile, filtered pipette tips

Method:

- Pre-warm anhydrous DMSO to room temperature.
- In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of **DEANO** solid.
- Dissolve the **DEANO** in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
- Gently vortex until the solid is completely dissolved.
- Dispense the stock solution into sterile, amber microcentrifuge tubes. The use of amber tubes is recommended to protect the light-sensitive compound.
- Store the aliquots at -80°C for up to 6 months.

Protocol 2: Calculation of DEANO Working Concentration

To calculate the volume of stock solution needed to achieve a desired final concentration in your cell culture medium, use the following formula:

$$M1V1 = M2V2$$

Where:

- M1 = Concentration of the stock solution (e.g., 10 mM)
- V1 = Volume of the stock solution to be added (this is what you are solving for)
- M2 = Desired final concentration in the cell culture medium (e.g., 100 μ M)
- V2 = Final volume of the cell culture medium

Example Calculation:

To prepare 10 mL of cell culture medium with a final **DEANO** concentration of 100 μ M from a 10 mM stock solution:

- Convert all concentrations to the same units (e.g., μ M): 10 mM = 10,000 μ M.
- Rearrange the formula to solve for V1: $V1 = (M2 * V2) / M1$
- Substitute the values: $V1 = (100 \mu\text{M} * 10 \text{ mL}) / 10,000 \mu\text{M}$
- Calculate V1: $V1 = 0.1 \text{ mL}$ or 100 μ L

Therefore, you would add 100 μ L of the 10 mM **DEANO** stock solution to 9.9 mL of cell culture medium to achieve a final concentration of 100 μ M.

Protocol 3: Treatment of Cells with DEANO

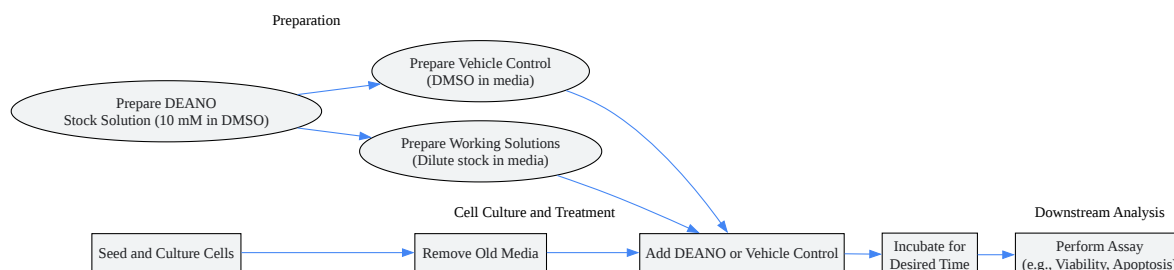
Materials:

- Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
- Complete cell culture medium
- **DEANO** stock solution (from Protocol 1)
- Control vehicle (e.g., DMSO)
- Pipettes and sterile, filtered pipette tips

Method:

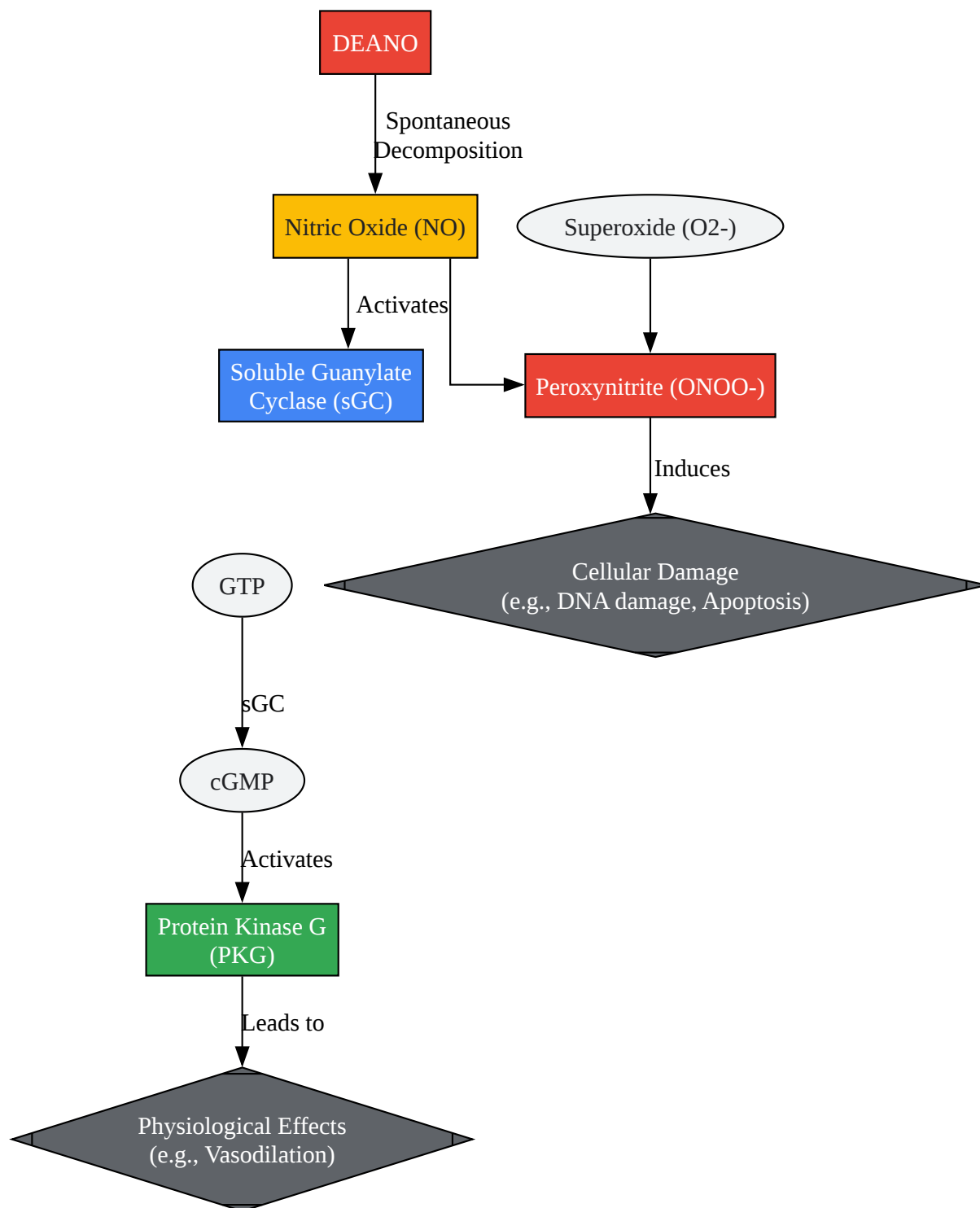
- Culture cells to the desired confluency.
- Warm the complete cell culture medium to 37°C.
- Prepare the **DEANO** working solutions by diluting the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentrations. Prepare these solutions immediately before use, as **DEANO** has a short half-life in aqueous solutions.[3]
- Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to an equal volume of complete cell culture medium. The final concentration of the solvent in the medium should be consistent across all conditions and should not exceed a level that is toxic to the cells (typically <0.1%).
- Carefully remove the existing medium from the cultured cells.
- Add the freshly prepared **DEANO**-containing medium or the vehicle control medium to the respective wells.
- Return the cells to the incubator for the desired treatment duration. Due to the short half-life of **DEANO**, consider replenishing the medium for longer-term experiments.
- After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, flow cytometry).

Mandatory Visualization



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Caption: Experimental workflow for **DEANO** treatment in cell culture.



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Caption: Simplified nitric oxide signaling pathway.

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